molecular formula C13H10BrNO2 B8339514 N-(3-bromophenyl)-2-hydroxybenzamide

N-(3-bromophenyl)-2-hydroxybenzamide

Cat. No.: B8339514
M. Wt: 292.13 g/mol
InChI Key: UPKONWBISAFFKB-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-hydroxybenzamide is a salicylanilide derivative characterized by a salicylic acid backbone (2-hydroxybenzoic acid) linked via an amide bond to a 3-bromophenyl group. This compound belongs to a class of bioactive molecules with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiparasitic activities, as observed in structurally related analogs .

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

N-(3-bromophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H10BrNO2/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16/h1-8,16H,(H,15,17)

InChI Key

UPKONWBISAFFKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Salicylanilide derivatives exhibit structure-dependent bioactivities. Below, N-(3-bromophenyl)-2-hydroxybenzamide is compared to analogs with varying substituents on the phenyl ring or salicylic acid moiety (Table 1).

Table 1: Comparative Analysis of Salicylanilide Derivatives

Compound Name Substituents Key Biological Activity Synthesis Yield Notable Findings References
This compound 3-Br on phenyl Not explicitly reported (inferred) 71–82% High-yield synthesis; potential SAR
N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck) 3-Cl, 4-F on phenyl Anti-inflammatory (TNF-α/NO inhibition) - Most potent in series; immunomodulatory
5-chloro-N-(4-nitrophenyl)-2-hydroxybenzamide 5-Cl on salicyl, 4-NO₂ on phenyl Antimicrobial (SRB inhibition) - 82–90% biomass reduction at 0.37–1.10 µM
N-(4-ethylbenzoyl)-2-hydroxybenzamide (1r) 4-Et on benzoyl Antiprotozoal (T. gondii, P. falciparum) - 21-fold superior to chloroquine
N-(2-chlorophenyl)-2-hydroxybenzamide 2-Cl on phenyl Antimicrobial precursor 65–97% Used in ester/hydrazide derivatives

Key Observations:

Anti-inflammatory Activity: The 3-chloro-4-fluoro analog (HS-Ck) exhibits superior TNF-α-induced NO production inhibition, attributed to electron-withdrawing substituents enhancing electrophilic interactions . The bromo substituent in the target compound may offer similar electronic effects but requires empirical validation.

Antimicrobial Potency: Nitro (NO₂) and trifluoromethyl (CF₃) groups significantly enhance activity against sulfate-reducing bacteria (e.g., 5-chloro-N-(4-nitrophenyl)-2-hydroxybenzamide reduces biomass by 82–90%) . Bromine’s bulkier size may alter membrane permeability compared to smaller halogens.

Antiprotozoal Efficacy :

  • Ethyl-substituted benzamides (e.g., 1r) demonstrate broad-spectrum antiprotozoal activity, suggesting lipophilic groups improve pharmacokinetic properties . Bromine’s hydrophobicity could similarly enhance bioavailability.

Synthesis and Structural Flexibility :

  • Chloro-substituted analogs are synthesized with high yields (65–97%) via microwave-assisted methods, indicating scalability . Brominated derivatives achieve comparable yields (71–82%), though reaction conditions may require optimization for sterically hindered substrates .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Halogens (Br, Cl, F) and nitro groups enhance bioactivity by increasing electrophilicity and binding affinity to target proteins .
  • Substituent Position: Para-substituted analogs (e.g., 4-NO₂, 4-CF₃) often show higher potency than ortho- or meta-substituted derivatives due to improved steric alignment .
  • Hydroxyl Group : The 2-hydroxy group on the salicyl moiety is critical for hydrogen bonding and metal chelation, a feature conserved across active analogs .

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